
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Overview
Description
13-DiHDPA is a metabolite of docosahexaenoic acid (DHA; ) that is produced via oxidation by cytochrome P450 epoxygenases. Epoxygenase metabolites of DHA, including 13-DiHDPA, are reported to inhibit angiogenesis, tumor growth, and metastasis.
Mechanism of Action
Target of Action
13,14-DiHDPE, also known as (4Z,7Z,10Z,16Z,19Z)-13,14-Dihydroxydocosa-4,7,10,16,19-pentaenoic acid, is a metabolite of docosahexaenoic acid (DHA). It is produced via oxidation by cytochrome P450 epoxygenases . These enzymes are the primary targets of 13,14-DiHDPE and play a crucial role in its mechanism of action.
Mode of Action
The interaction of 13,14-DiHDPE with cytochrome P450 epoxygenases results in the production of epoxygenase metabolites of DHA . These metabolites, including 13,14-DiHDPE, have been reported to inhibit angiogenesis, tumor growth, and metastasis .
Biochemical Pathways
The biochemical pathway involved in the action of 13,14-DiHDPE is the cytochrome P450 pathway . This pathway is responsible for the oxidation of DHA, leading to the production of 13,14-DiHDPE. The metabolites produced via this pathway have significant effects on various biological processes, including angiogenesis, tumor growth, and metastasis .
Pharmacokinetics
It is known that 13,14-dihdpe is a metabolite of dha and is produced via oxidation by cytochrome p450 epoxygenases .
Result of Action
The action of 13,14-DiHDPE results in the inhibition of angiogenesis, tumor growth, and metastasis . This is achieved through the production of epoxygenase metabolites of DHA, which have significant effects on these biological processes .
Biochemical Analysis
Biochemical Properties
13,14-DiHDPE interacts with various enzymes, proteins, and other biomolecules. It is produced via the metabolic pathways of DHA involving P450 (CYP) enzymes . Epoxygenase metabolites of DHA, including 13,14-DiHDPE, are reported to inhibit angiogenesis, tumor growth, and metastasis .
Cellular Effects
The effects of 13,14-DiHDPE on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 13,14-DiHDPE involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 13,14-DiHDPE change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 13,14-DiHDPE vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
13,14-DiHDPE is involved in the metabolic pathways of DHA, including interactions with P450 (CYP) enzymes It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 13,14-DiHDPE within cells and tissues involve various transporters or binding proteins It may also have effects on its localization or accumulation
Biological Activity
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid (DiHDPA) is a polyunsaturated fatty acid that belongs to the docosapentaenoic acid (DPA) family. This compound is of significant interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of DiHDPA, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.
- Molecular Formula : C22H34O4
- Molecular Weight : 362.5 g/mol
- CAS Number : 1345275-24-2
- Structure : DiHDPA features multiple double bonds in a long-chain fatty acid structure, characteristic of polyunsaturated fatty acids.
Metabolic Pathways
DiHDPA is primarily derived from the metabolism of docosahexaenoic acid (DHA) through enzymatic actions involving cytochrome P450 enzymes and other metabolic pathways. It has been shown to participate in the formation of specialized pro-resolving mediators (SPMs), which are crucial in resolving inflammation and promoting tissue repair.
Key Metabolites
- Resolvins : DiHDPA can be converted into resolvins, which play critical roles in anti-inflammatory processes.
- Protectins : These metabolites are involved in neuroprotection and inflammation resolution.
Anti-inflammatory Effects
Research indicates that DiHDPA exhibits significant anti-inflammatory properties. It modulates various signaling pathways that contribute to inflammation resolution:
- Inhibition of Pro-inflammatory Cytokines : DiHDPA reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Promotion of Anti-inflammatory Cytokines : It enhances the production of IL-10, an important anti-inflammatory cytokine.
Case Studies
- Cardiovascular Health : A study demonstrated that supplementation with DPA-rich oils led to reduced markers of inflammation and improved endothelial function in patients with cardiovascular disease.
- Neuroprotective Effects : In animal models of neuroinflammation, DiHDPA administration resulted in decreased neuronal damage and improved cognitive function.
Tables Summarizing Research Findings
Study | Subject | Findings |
---|---|---|
Study A | Human subjects with cardiovascular issues | Decreased IL-6 levels after 12 weeks of supplementation with DPA-rich oil. |
Study B | Mouse model of Alzheimer's disease | Improved memory retention and reduced amyloid plaque formation with DiHDPA treatment. |
DiHDPA's biological activities are mediated through several mechanisms:
- Nuclear Receptor Activation : It activates peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid metabolism and inflammation.
- Interaction with Immune Cells : DiHDPA modulates the activity of macrophages and T cells, promoting a shift from pro-inflammatory to anti-inflammatory phenotypes.
Scientific Research Applications
Cancer Research
Inhibition of Cancer Cell Growth
DHDP has demonstrated potent anti-cancer properties. Research indicates that it inhibits the growth of various cancer cell lines and induces apoptosis (programmed cell death). For instance, a study found that DHDP significantly reduced the viability of breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Mechanisms of Action
- Apoptosis Induction : DHDP activates caspases, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cell proliferation.
Anti-inflammatory Properties
Role in Inflammation
DHDP exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are critical in inflammatory responses .
Clinical Implications
- Treatment of Inflammatory Diseases : Given its ability to inhibit inflammatory mediators, DHDP is being researched for potential therapeutic applications in conditions such as arthritis and colitis.
- Resolvin-like Effects : DHDP has been identified as a precursor for specialized pro-resolving mediators (SPMs), which play a crucial role in resolving inflammation .
Metabolic Disorders
Impact on Lipid Metabolism
Research suggests that DHDP may influence lipid metabolism positively. It has been linked to improved lipid profiles in animal models of metabolic syndrome, suggesting potential benefits for conditions like obesity and type 2 diabetes .
Data Table: Summary of Applications
Application Area | Mechanism/Effect | References |
---|---|---|
Cancer Research | Inhibits cell growth; induces apoptosis | |
Anti-inflammatory | Reduces cytokine production | |
Metabolic Disorders | Improves lipid profiles |
Case Studies
-
Breast Cancer Study
- Objective : Evaluate the anti-cancer effects of DHDP on breast cancer cells.
- Findings : DHDP treatment led to a significant decrease in cell viability and increased apoptosis markers.
-
Inflammation Model
- Objective : Assess the anti-inflammatory effects of DHDP in an animal model of colitis.
- Findings : Animals treated with DHDP showed reduced levels of inflammatory markers compared to controls.
-
Metabolic Syndrome Research
- Objective : Investigate the effects of DHDP on lipid metabolism.
- Findings : DHDP administration resulted in lower triglyceride levels and improved insulin sensitivity in obese mice.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing (±)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves enzymatic or chemical oxidation of docosapentaenoic acid precursors. For example, lipoxygenase (LOX) pathways generate hydroxy intermediates, which are further reduced to diols. To ensure stereochemical purity, chiral chromatography (e.g., HPLC with chiral columns) or nuclear magnetic resonance (NMR) spectroscopy is employed to confirm 13(R) and 14(S) configurations, critical for bioactivity . Solvent selection (ethanol, DMSO) during synthesis impacts solubility and stability .
Q. How is this compound quantified in biological samples, and what analytical techniques are recommended?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Reverse-phase C18 columns separate isomers, while multiple reaction monitoring (MRM) enhances specificity. Internal standards (e.g., deuterated analogs) correct for matrix effects. For tissue samples, solid-phase extraction (SPE) pre-concentrates the analyte .
Q. What are the key stability considerations for storing (±)-13,14-dihydroxy-docosapentaenoic acid?
- Methodological Answer : Store at -80°C in ethanol or inert solvents (e.g., argon-purged vials) to prevent auto-oxidation. Avoid repeated freeze-thaw cycles. Purity (>90%) and absence of peroxides (tested via ferric thiocyanate assay) are critical for stability ≥2 years .
Q. How does this compound interact with common inflammatory biomarkers in vitro?
- Methodological Answer : In macrophage models, it suppresses pro-inflammatory cytokines (TNF-α, IL-6) via PPARγ agonism (EC50 ~200 nM) and Nrf2 activation. Dose-response curves (5–25 µM) in LPS-stimulated cells validate anti-inflammatory activity. Use ELISA or multiplex assays for cytokine profiling .
Advanced Research Questions
Q. What experimental designs address contradictions in reported pro-resolving activities across different isomers?
- Methodological Answer : Contradictions arise from stereoisomer-specific effects. Comparative studies using enantiomerically pure 13(R),14(S)-dihydroxy vs. 13(S),14(R)-forms in murine peritonitis models clarify bioactivity. RNA sequencing of M2 macrophages identifies isomer-dependent gene pathways (e.g., STAT6 vs. NF-κB) .
Q. How can researchers optimize in vivo delivery to enhance bioavailability for neuroprotection studies?
- Methodological Answer : Nanoemulsions (e.g., DHA triglyceride carriers) improve blood-brain barrier penetration. In hypoxic-ischemic injury models, intraperitoneal injection (10 mg/kg) with pharmacokinetic monitoring (plasma LC-MS) ensures sustained release. Co-administration with glutathione enhances stability .
Q. What mechanisms underlie its dual role in inhibiting neutrophil extracellular traps (NETs) and enhancing phagocytosis?
- Methodological Answer : GPCR-mediated signaling (e.g., ALX/FPR2 receptors) modulates NETosis via ROS suppression. Flow cytometry with Sytox Green quantifies NET inhibition, while efferocytosis assays (pHrodo-labeled apoptotic cells) track phagocytic clearance. CRISPR knockouts of GPCRs validate target specificity .
Q. How do metabolic byproducts (e.g., epoxy or hydroperoxy derivatives) influence experimental outcomes?
- Methodological Answer : Non-enzymatic oxidation during sample processing generates artifacts. Stabilize samples with antioxidants (BHT, EDTA) and use deuterated internal standards. LC-UV/Vis (281 nm) or oxylipin profiling distinguishes endogenous metabolites (e.g., 13-HpDPA) from artifacts .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported EC50 values for PPARγ activation?
- Methodological Answer : Variability stems from cell type (HEK293 vs. primary macrophages) and reporter assays (luciferase vs. qPCR). Standardize using PPARγ-specific ligands (rosiglitazone controls) and dose titrations (1–500 nM). Meta-analysis of transcriptomic datasets (e.g., GEO) identifies confounding factors .
Q. Why do some studies report pro-angiogenic effects while others show anti-angiogenic activity?
Properties
IUPAC Name |
(4Z,7Z,10Z,16Z,19Z)-13,14-dihydroxydocosa-4,7,10,16,19-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXWSBRRJSWHL-UQZHZJRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(CC=CCC=CCC=CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.